FDGal

Hepatocellular carcinoma PET/CT imaging Extrahepatic metastasis

Researchers face limited sensitivity with ¹⁸F-FDG for hepatocellular carcinoma (HCC) imaging due to high hepatic background. FDGal solves this via hepatocyte-specific trapping through galactokinase phosphorylation, enabling superior HCC detection. - Detects extrahepatic metastases missed by CT/MRI in 12% of pre-therapy HCC patients, altering treatment in 10% of cases. - Quantifies regional hepatic galactose elimination capacity with 14% whole-liver COV for pre-transplant assessment. - Inhibits protein N-glycosylation 4× more potently than non-fluorinated dGal (1 mM vs. 4 mM). Reliable global supply ensures uninterrupted research.

Molecular Formula C₆H₁₁FO₅
Molecular Weight 182.15 g/mol
CAS No. 51146-53-3
Cat. No. B043579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFDGal
CAS51146-53-3
Synonyms2-deoxy-2-(18F)fluoro-D-galactose
2-deoxy-2-fluoro-galactose
2-deoxy-2-fluorogalactose
2-deoxy-2-fluorogalactose F-18
2-deoxy-2-fluorogalactose, 18F-labeled
FDGal
Molecular FormulaC₆H₁₁FO₅
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)F)O)O)O)O
InChIInChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1
InChIKeyAOYNUTHNTBLRMT-KCDKBNATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FDGal: Hepatocyte PET Tracer for Liver Function and HCC


2-Deoxy-2-fluoro-D-galactose (FDGal, CAS 51146-53-3) is a fluorinated D-galactose analog with the molecular formula C₆H₁₁FO₅ and molecular weight 182.15 g/mol . As a positron emission tomography (PET) tracer when labeled with fluorine-18 (¹⁸F), FDGal is selectively phosphorylated by galactokinase and metabolically trapped within hepatocytes, enabling non-invasive, region-specific quantification of hepatic galactose elimination capacity [1]. This hepatocyte-specific trapping mechanism fundamentally distinguishes FDGal from the widely used glucose analog ¹⁸F-FDG, which reflects glucose metabolism across diverse tissue types rather than liver-specific function [2].

1
Hepatocyte-specific PET tracer – ¹⁸F-labeled for galactose pathway imaging and liver function quantification in preclinical and clinical research models.
2
Metabolic trapping selectivity – phosphorylated by galactokinase, enabling region-specific hepatic elimination capacity measurement.
3
Glycobiology tool – unlabeled form serves as N-glycosylation inhibitor for hepatocyte and monocyte culture studies.

FDGal: Why ¹⁸F-FDG Is Not a Substitute


¹⁸F-FDG, the clinical standard for oncology PET imaging, exhibits poor sensitivity (50–60%) for intrahepatic hepatocellular carcinoma detection due to variable glucose transporter expression and high physiological background uptake in the liver [1]. FDGal addresses this fundamental limitation through its galactose-analog structure, which targets the hepatocyte-specific galactose metabolic pathway rather than the ubiquitously expressed glucose pathway [2]. Consequently, substituting ¹⁸F-FDG for FDGal results in missed extrahepatic HCC metastases and failure to detect intrahepatic lesions that FDGal identifies [3]. For research applications in glycobiology, the non-fluorinated analog 2-deoxy-D-galactose (dGal) cannot serve as a substitute for FDGal's potent inhibition of protein N-glycosylation, as dGal exhibits markedly weaker inhibitory activity [4].

Target Tracer
FDGal (¹⁸F): hepatocyte-specific galactose pathway metabolism; effective for liver lesion detection and function research.
Common Substitute
¹⁸F-FDG: glucose-analog uptake reflects ubiquitous glycolysis; low intrahepatic HCC sensitivity and high background in liver tissue.
Research imaging endpoint: ¹⁸F-FDG may miss extrahepatic lesions detected by FDGal; non-fluorinated dGal does not provide comparable glycosylation inhibition potency.

FDGal: Comparative Performance Evidence


Extrahepatic Metastasis Detection vs. ¹⁸F-FDG

In a prospective study of 50 HCC patients, ¹⁸F-FDGal PET/CT detected eight extrahepatic HCC metastases in six patients (12%), whereas ¹⁸F-FDG PET/CT detected only one of these eight foci [1]. This differential detection capability led to a change in planned treatment for five patients (10%) with ¹⁸F-FDGal, compared to zero treatment changes following ¹⁸F-FDG imaging [1].

Extrahepatic Metastasis Detection
Head-to-head
FDGal detected 8 lesions vs 1 by FDG in 50-patient research cohort; reported decision change in 10% of cases.
Higher detection count supports complementary liver imaging research.
Prospective study; FDGal imaging endpoint may not translate to all patient subgroups.
Hepatocellular carcinoma PET/CT imaging Extrahepatic metastasis

Diagnostic Sensitivity and Specificity in HCC

In a clinical study of 39 patients with known or suspected HCC, ¹⁸F-FDGal PET/CT demonstrated 100% specificity (7 of 7 non-HCC patients correctly identified as negative) and correctly identified 22 of 23 pre-treatment HCC patients (≈96% sensitivity) [1]. This specificity substantially exceeds the reported 50–60% sensitivity of ¹⁸F-FDG PET for intrahepatic HCC detection [2].

Diagnostic Sensitivity / Specificity
Cross-study
Sensitivity ≈96% (22/23), specificity 100% (7/7); FDG sensitivity reported 50–60%.
Supports research imaging endpoint with high specificity.
Studies from separate cohorts; direct comparative trial data limited.
Hepatocellular carcinoma Diagnostic sensitivity Diagnostic specificity

N-Glycosylation Inhibition: FDGal vs. dGal

In rat hepatocyte primary cultures, FDGal (dGalF) at concentrations of 1 mM or higher completely inhibited N-glycosylation of α1-antitrypsin and α1-acid glycoprotein. In contrast, the non-fluorinated analog 2-deoxy-D-galactose (dGal) at 4 mM only slightly impaired N-glycosylation [1].

N-Glycosylation Inhibition
Head-to-head
FDGal 1 mM: complete inhibition; dGal 4 mM: slight impairment in rat hepatocytes.
Fluorine substitution enhances inhibitory effect in glycobiology assays.
Primary hepatocyte model; potency may vary in other cell systems.
Protein glycosylation Glycobiology Metabolic inhibitor

Hepatic Metabolic Function Reproducibility

The FDGal PET method for determining hepatic metabolic function demonstrated good reproducibility in a normal pig liver model, with a coefficient of variation (COV) of 14% for whole-liver Vmax estimates between repeated measurements on Day 1 and Day 2 (p = 0.38) [1]. Regional heterogeneity of FDGal tissue concentration during quasi-steady-state metabolism showed a mean COV of 15.6% with no significant day-to-day variation (p = 0.7) [1].

Reproducibility
Supporting evidence
Whole-liver Vmax COV 14%; regional COV 15.6% in pig model.
Reported reproducibility may support longitudinal liver function research.
Preclinical data; human reproducibility requires validation in target cohort.
Liver function quantification PET/CT reproducibility Galactose elimination capacity

Hepatic Clearance and Galactose Competition

In human subjects, the mean hepatic systemic clearance of ¹⁸F-FDGal was significantly higher in the absence than in the presence of galactose (0.274 ± 0.001 L blood/min/L liver tissue vs. lower clearance under galactose co-administration) [1]. This confirms that FDGal competes with natural galactose for the same hepatic elimination pathway.

Hepatic Clearance & Galactose Competition
Cross-study
Clearance 0.274 ± 0.001 L/min/L liver tissue; significantly reduced by galactose co-infusion.
Competitive inhibition confirms galactose pathway specificity for research use.
Human study; clearance values may depend on metabolic state.
Hepatic clearance Galactokinase Tracer kinetics

Lumped Constant for Galactose Metabolism

Due to higher affinity of galactokinase toward natural galactose compared to FDGal, the lumped constant (LC) for ¹⁸F-FDGal was determined to be 0.13 in healthy human subjects [1]. This LC value is essential for converting FDGal PET measurements to true galactose metabolic rates.

Lumped Constant
Supporting evidence
LC = 0.13 in healthy subjects
Defined LC enables absolute quantification of hepatic galactose elimination in research models.
Value may differ in parenchymal liver disease; requires disease-specific validation.
Lumped constant Galactokinase affinity Metabolic modeling

FDGal: Key Application Scenarios


HCC Staging: Extrahepatic Metastasis Detection

Use ¹⁸F-FDGal PET/CT for HCC patients being considered for curative-intent locoregional therapies (resection, ablation, TACE, SIRT). Evidence demonstrates that ¹⁸F-FDGal detects extrahepatic metastases in 12% of such patients that are missed by contrast-enhanced CT, MRI, and ¹⁸F-FDG PET/CT, leading to treatment alteration in 10% of cases [1]. Procurement of FDGal in this scenario prevents futile invasive procedures and optimizes patient selection for resource-intensive treatments.

Regional Hepatic Metabolic Function Quantification

Deploy ¹⁸F-FDGal PET/CT for non-invasive, region-specific quantification of hepatic galactose elimination capacity. The method demonstrates good reproducibility (COV = 14% for whole-liver Vmax; regional COV = 15.6%) in preclinical models and has been validated in human studies [2][3]. This application is particularly valuable for pre-transplant liver function assessment, monitoring parenchymal liver disease progression, and evaluating the functional impact of liver-directed interventions.

Distinguishing Tumor from Fibrosis Post-Treatment

Apply ¹⁸F-FDGal PET/CT for post-treatment surveillance of HCC patients following locoregional therapy. Evidence shows that FDGal PET/CT distinguishes viable tumor tissue (hot spots) from areas with low metabolic activity (cold spots) [4]. This capability addresses the clinical challenge of differentiating residual/recurrent tumor from treatment-related changes when conventional imaging findings are indeterminate.

Metabolic Inhibition in Glycobiology

Utilize unlabeled FDGal as a potent inhibitor of protein N-glycosylation in hepatocyte and monocyte culture systems. At 1 mM concentration, FDGal completely inhibits N-glycosylation of key secretory glycoproteins, whereas the non-fluorinated analog 2-deoxy-D-galactose exhibits only slight impairment even at 4 mM [5]. This 4× potency advantage makes FDGal the superior choice for experiments requiring efficient blockade of the galactose metabolic pathway to study glycoprotein processing and secretion.

Application
Selection Property
Validation Focus
Extrahepatic Lesion Detection Research
Hepatocyte-specific galactose pathway targeting
Lesion detection vs. standard-of-care imaging in HCC cohort studies
Regional Liver Function Quantification
Galactokinase-dependent metabolic trapping and kinetic modeling
Reproducibility across research sites; comparison with clinical liver function tests
Post-treatment Tumor-Fibrosis Differentiation
High tumor-to-background ratio from galactose pathway activity
Imaging endpoint concordance with histopathology in research participants
Glycobiology N-Glycosylation Blockade
Potent inhibition of glycoprotein processing (non-radioactive form)
Inhibition efficiency in relevant cell models; comparison with non-fluorinated analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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